![molecular formula C7H12O B1403350 Spiro[2.3]hexan-5-ylmethanol CAS No. 1383823-62-8](/img/structure/B1403350.png)
Spiro[2.3]hexan-5-ylmethanol
Vue d'ensemble
Description
Spiro[2.3]hexan-5-ylmethanol is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cyclohexane ring through a single shared carbon atom. This compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol . The spirocyclic framework imparts unique chemical and physical properties, making it an interesting subject for research in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexan-5-ylmethanol can be achieved through several methods. One common approach involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.
Industrial Production Methods
While specific industrial production methods for spiro[2These methods often involve the use of cycloaddition reactions, cyclization reactions, and metal-catalyzed processes to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.3]hexan-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include spirocyclic ketones, aldehydes, and substituted spirocyclic compounds .
Applications De Recherche Scientifique
Spiro[2.3]hexan-5-ylmethanol has a wide range of applications in scientific research:
Biology: The unique structure of spirocyclic compounds makes them interesting for studying enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism by which spiro[2.3]hexan-5-ylmethanol exerts its effects involves its interaction with molecular targets through its spirocyclic framework. This interaction can influence various biochemical pathways, leading to specific biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[2.3]hexan-4-one
- Dispiro[2.0.2 4.2 3] frameworks
- Dispiro[2.0.3 4.2 3] frameworks
Uniqueness
Spiro[2.3]hexan-5-ylmethanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers a unique combination of stability, reactivity, and potential for functionalization .
Propriétés
IUPAC Name |
spiro[2.3]hexan-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-6-3-7(4-6)1-2-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUPWUFXXHRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


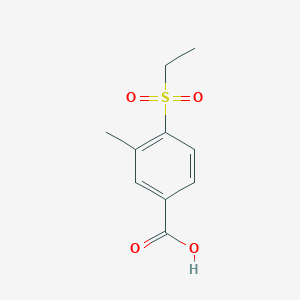
![4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1403270.png)
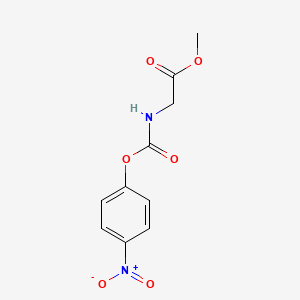
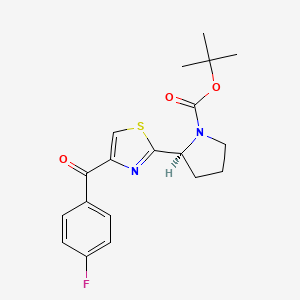
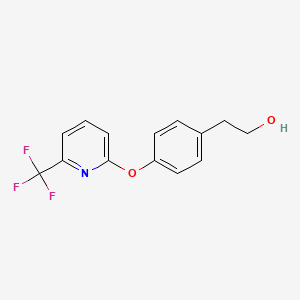
![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)
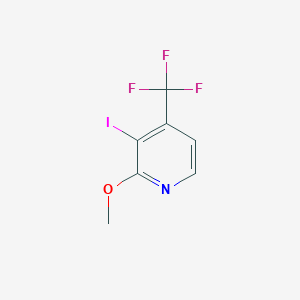
![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)
![METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B1403283.png)
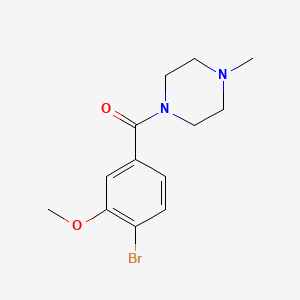
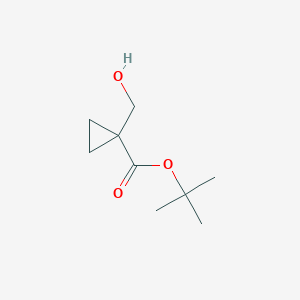
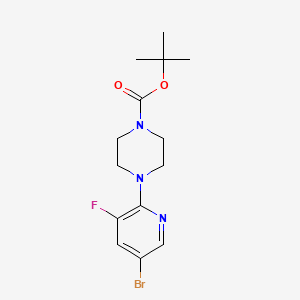
![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
